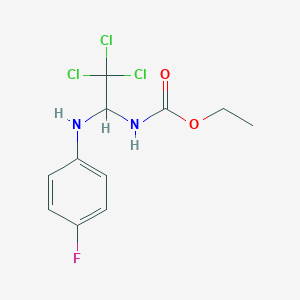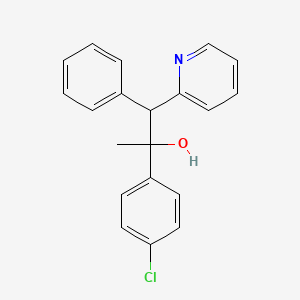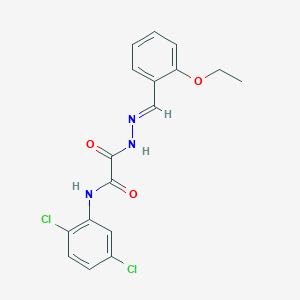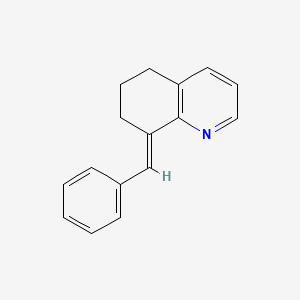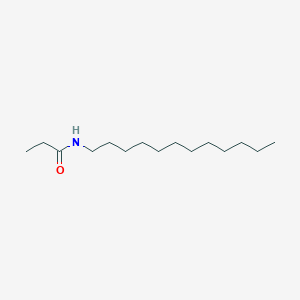
N-(3-aminopropyl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-N-ethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl group and a 3-aminopropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-ethylacetamide typically involves the reaction of N-ethylacetamide with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
N-ethylacetamide+3-aminopropylamine→this compound
The reaction is often conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The temperature and pressure conditions are optimized to maximize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminopropyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-aminopropyl)-N-ethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- N-(2-aminoethyl)-3-aminopropyltriethoxysilane
- N-(6-aminohexyl)aminomethyltriethoxysilane
Uniqueness
N-(3-aminopropyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of an acetamide group with a 3-aminopropyl chain allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-ethylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-3-9(7(2)10)6-4-5-8/h3-6,8H2,1-2H3 |
InChI-Schlüssel |
RPLYQULNDJPCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


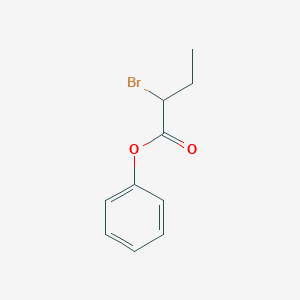

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)
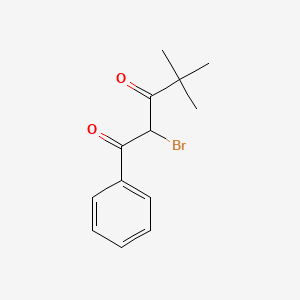

![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
